molecular formula C19H21N3O3S B11437289 4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzenesulfonamide

4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzenesulfonamide

Cat. No.: B11437289
M. Wt: 371.5 g/mol
InChI Key: PQLYMNYDMUMYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound featuring a 1,2,4-oxadiazole ring, a sulfonamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the 1,2,4-oxadiazole core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the combination of the oxadiazole ring and the sulfonamide group, which imparts a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C19H21N3O3S/c1-14(2)22(26(23,24)17-11-9-15(3)10-12-17)13-18-20-19(21-25-18)16-7-5-4-6-8-16/h4-12,14H,13H2,1-3H3

InChI Key

PQLYMNYDMUMYIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.